molecular formula C9H6BrF3O3 B2899277 2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid CAS No. 1502060-14-1

2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid

Cat. No.: B2899277
CAS No.: 1502060-14-1
M. Wt: 299.043
InChI Key: CBLQGQJRJFGQEB-UHFFFAOYSA-N
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Description

2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid is a chemical compound with the molecular formula C9H6BrF3O3. It is known for its unique structure, which includes a bromine atom, a trifluoromethyl group, and a phenoxyacetic acid moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and trifluoromethylation processes, followed by purification steps to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyacetic acids, while oxidation and reduction reactions can modify the functional groups present in the compound .

Mechanism of Action

The mechanism of action of 2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid involves its interaction with specific molecular targets. For example, it can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid is unique due to its specific combination of a bromine atom, a trifluoromethyl group, and a phenoxyacetic acid moiety. This unique structure imparts distinct chemical properties, making it valuable for various scientific research applications.

Biological Activity

2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a phenoxyacetic acid backbone with bromine and trifluoromethyl substituents, which enhance its lipophilicity and biological activity. The presence of these halogenated groups is known to influence the compound's interaction with biological targets, potentially leading to increased potency in various assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways. Research indicates that the compound may act as a selective modulator of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which plays a crucial role in lipid metabolism and glucose homeostasis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Assays : The compound exhibited significant cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and human melanoma (MEL-8). The IC50 values ranged from 0.65 to 2.41 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Flow cytometry assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 expression, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions characterized by chronic inflammation. This effect is likely mediated through its action on PPARs, which are known to regulate inflammatory responses .

Table: Summary of Biological Activities

Biological ActivityCell Lines TestedIC50 (µM)Mechanism
AnticancerMCF-70.65Apoptosis induction via caspase activation
MEL-82.41p53 upregulation
Anti-inflammatoryVariousN/AInhibition of pro-inflammatory cytokines

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the efficacy of this compound against MCF-7 cells. The results indicated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, suggesting a robust anticancer mechanism .
  • Inflammation Model : In another study focusing on inflammation, the compound was tested for its ability to modulate cytokine production in macrophages. The results demonstrated a significant reduction in TNF-alpha and IL-6 levels upon treatment, supporting its potential use in inflammatory diseases.

Properties

IUPAC Name

2-[4-bromo-2-(trifluoromethyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c10-5-1-2-7(16-4-8(14)15)6(3-5)9(11,12)13/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLQGQJRJFGQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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